6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid
Overview
Description
6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid is a chemical compound with the molecular formula C12H13NO4S . It has a molecular weight of 267.30092 g/mol . The compound contains a total of 32 bonds, including 19 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 tertiary amine (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 sulfonic (thio-/dithio-) acid .
Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 32 bonds, including 19 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 tertiary amine (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 sulfonic (thio-/dithio-) acid .Physical And Chemical Properties Analysis
The predicted density of this compound is 1.462±0.06 g/cm3 . Its melting point is 251-252°C (dec.)(lit.) . The refractive index is 1.683 .Scientific Research Applications
Fluorescence Properties and Sensing Applications
The fluorescence characteristics of 5-dimethylaminonaphthalene-1-sulphonic acid, closely related to 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid, were explored for its sensitivity to changes in humidity within a hydroxypropylcellulose film. This study demonstrated the compound's potential as an optical relative humidity (RH) sensor, highlighting a significant red-wavelength shift in maximum fluorescence wavelength and a decrease in fluorescence intensity with increasing RH. Such characteristics suggest its applicability in designing humidity-sensitive materials or sensors, with implications for environmental monitoring and material science research (Otsuki & Adachi, 1993).
Analytical Chemistry and Chromatography
In analytical chemistry, derivatives of this compound, such as the dansyl (DNS) group, have been widely utilized. For instance, DNS derivatives have been employed for the sensitive and specific detection of amino acids, suggesting the compound's utility in biochemical analyses and research. This includes the application of dansyl chloride, a derivative, in peptide sequencing and amino acid analysis, demonstrating its versatility in quantitative analysis and chromatographic separation of complex mixtures (Snodgrass & Iversen, 1973). High-performance thin-layer chromatographic (HPTLC) techniques further expand its use in the separation of amino acid derivatives, enhancing detection sensitivity and analytical capacity (Seiler & Knödgen, 1977).
Corrosion Inhibition
Research into corrosion inhibition has highlighted the application of related compounds, such as 4-amino-3-hydroxynaphthalene-1-sulphonic acid, for protecting metals against corrosion. This study underscores the broader potential of naphthalene derivatives in industrial applications, particularly in prolonging the lifespan of metals in corrosive environments through the development of more effective corrosion inhibitors (Yıldız, Doğan, & Dehri, 2014).
Photodynamic Therapy and Biological Research
In the realm of photodynamic therapy (PDT) for cancer treatment, derivatives of this compound have been investigated for their potential as photosensitizers. This area of research illustrates the compound's applicability in developing new therapeutic strategies against malignant tumors, emphasizing its role in medical research and treatment innovation (Boyle, Paquette, & van Lier, 1992).
properties
IUPAC Name |
6-(dimethylamino)-4-hydroxynaphthalene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S/c1-13(2)9-4-3-8-5-10(18(15,16)17)7-12(14)11(8)6-9/h3-7,14H,1-2H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPIENHBUQIGPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C(C=C2C=C1)S(=O)(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211627 | |
Record name | 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6259-50-3 | |
Record name | 6-Dimethylamino-4-hydroxy-2-naphthalenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6259-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259503 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002638055 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8637 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Dimethylamino-4-hydroxynaphthalene-2-sulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30211627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-dimethylamino-4-hydroxynaphthalene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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